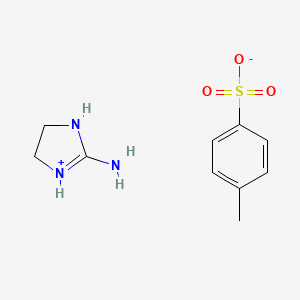
Bis(1-benzotriazolyl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis(1-benzotriazolyl)methanethione is a heterocyclic compound with the molecular formula C13H8N6S and a molecular weight of 280.31 g/mol . This compound is characterized by the presence of two benzo[d][1,2,3]triazol-1-yl groups attached to a central methanethione moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
Bis(1-benzotriazolyl)methanethione has a wide range of applications in scientific research:
Safety and Hazards
将来の方向性
The future directions for “Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” could involve further studies on its biological activities and potential applications in medicinal chemistry. Given its structural features, it could serve as a useful scaffold for the development of new therapeutic agents .
作用機序
Target of Action
Bis(1-benzotriazolyl)methanethione, also known as Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione, primarily targets benzylic alcohols . These organic compounds play a crucial role in various chemical reactions due to their reactivity and prevalence in numerous natural and synthetic compounds.
Mode of Action
This compound interacts with its targets through a two-step deoxygenation protocol . The process involves the reaction of benzotriazole derivatives, specifically benzyloxythioacylbenzotriazoles (ROCSBt), with silanes or Bu3SnH under microwave irradiation or conventional heating . This interaction results in a free radical β-scission of the C–O bond instead of the N–N bond (benzotriazole ring cleavage), leading to the formation of a deoxy product .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the deoxygenation of benzylic alcohols . This pathway’s downstream effects include the production of deoxy products, which have various applications in chemical synthesis .
Result of Action
The primary result of this compound’s action is the production of deoxy products from benzylic alcohols . This outcome is significant because it provides a relatively non-toxic and selective method for deoxygenating benzylic alcohols .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction can occur under microwave irradiation or conventional heating . Additionally, the presence and concentration of other reactants (silanes or Bu3SnH) in the reaction environment can also impact the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-benzotriazolyl)methanethione typically involves the reaction of 1H-benzo[d][1,2,3]triazole with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The reaction mixture is stirred at room temperature for a specified period, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
Bis(1-benzotriazolyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The triazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives. These products are often isolated and purified using standard laboratory techniques such as chromatography and recrystallization .
類似化合物との比較
Similar Compounds
1H-benzo[d][1,2,3]triazol-1-ylmethanol: Similar structure but with a hydroxyl group instead of a methanethione group.
Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: Lacks the sulfur atom present in Bis(1-benzotriazolyl)methanethione.
1,2,3-Triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.
Uniqueness
This compound is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives . This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
bis(benzotriazol-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6S/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHYHZENMJKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-19-6 |
Source


|
| Record name | Bis(1-benzotriazolyl)methanethione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854545.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2854546.png)



![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2854556.png)
![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)
![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)


![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)

